2-(Bromomethyl)-1-fluoro-3-methylbenzene

Catalog No.
S916714
CAS No.
886502-18-7
M.F
C8H8BrF
M. Wt
203.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-1-fluoro-3-methylbenzene

CAS Number

886502-18-7

Product Name

2-(Bromomethyl)-1-fluoro-3-methylbenzene

IUPAC Name

2-(bromomethyl)-1-fluoro-3-methylbenzene

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

InChI

InChI=1S/C8H8BrF/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3

InChI Key

LSAOKFGJYQSNFU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)F)CBr

Canonical SMILES

CC1=C(C(=CC=C1)F)CBr

Synthesis of Block Copolymers

Synthesis of Pyrene Derivatives

Bromomethylation of Thiols

Synthesis of Bromothymol Blue

Continuous Photochemical Benzylic Bromination

Substitution Reactions of Polynuclear Aromatic Hydrocarbons

2-(Bromomethyl)-1-fluoro-3-methylbenzene, also known as 2-bromo-1-fluoro-3-methylbenzene, is an organic compound characterized by a benzene ring with several substituents: a bromomethyl group, a fluorine atom, and a methyl group. Its molecular formula is C8H8BrFC_8H_8BrF, and it belongs to the class of halogenated aromatic compounds. The presence of these halogen substituents significantly influences its chemical reactivity, making it an interesting subject for organic synthesis and chemical research.

It can undergo include:

  • Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.
  • Electrophilic Aromatic Substitution: The fluorine atom, being highly electronegative, can affect the electron density of the aromatic ring, influencing substitution patterns.
  • Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

These reactions are crucial for synthesizing various derivatives that can have applications in pharmaceuticals and agrochemicals.

While specific biological activity data for 2-(Bromomethyl)-1-fluoro-3-methylbenzene may be limited, compounds with similar structures often exhibit significant biological properties. Halogenated aromatic compounds are known to have antimicrobial and antifungal activities, suggesting potential applications in medicinal chemistry. Further studies would be required to determine the specific biological effects of this compound.

Several synthetic routes can be employed to produce 2-(Bromomethyl)-1-fluoro-3-methylbenzene:

  • Bromination of Fluorinated Methylbenzene: This method involves the bromination of 1-fluoro-3-methylbenzene using bromine or N-bromosuccinimide in a suitable solvent.
  • Radical Reactions: Utilizing radical initiators under controlled conditions can lead to the formation of the bromomethyl group on the aromatic ring.
  • Electrophilic Aromatic Substitution: The introduction of bromine at the desired position can also be achieved through electrophilic substitution reactions.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system.

2-(Bromomethyl)-1-fluoro-3-methylbenzene has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its unique reactivity profile.
  • Material Science: Can be used in the development of specialty chemicals and materials with tailored properties.

Interaction studies involving 2-(Bromomethyl)-1-fluoro-3-methylbenzene would typically focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is critical for predicting its behavior in various chemical environments and for designing new compounds based on its structure.

Several compounds share structural similarities with 2-(Bromomethyl)-1-fluoro-3-methylbenzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity Index
1-Bromo-4-(bromomethyl)-2-fluorobenzeneC7H5Br2FC_7H_5Br_2F0.85
2-Bromo-5-fluoro-1,3-dimethylbenzeneC9H10BrFC_9H_{10}BrF0.87
1-Bromo-4-fluoro-2-methylbenzeneC8H8BrFC_8H_8BrF0.86
1,3-Dibromo-2-(bromomethyl)-5-fluorobenzeneC9H8Br3FC_9H_8Br_3F0.83
2-Bromo-4-(bromomethyl)-1-fluorobenzeneC8H8BrFC_8H_8BrF0.81

These compounds are notable for their unique combinations of halogen substituents and methyl groups, contributing to distinct reactivity profiles and potential applications in various fields. The presence of multiple halogens often enhances their reactivity compared to non-halogenated analogs.

Nuclear Magnetic Resonance Spectral Analysis

¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 2-(Bromomethyl)-1-fluoro-3-methylbenzene exhibits characteristic chemical shift patterns that reflect the electronic environment of each hydrogen atom within the molecule [1] [2]. The aromatic protons appear in the typical aromatic region between 6.9 and 7.2 parts per million, with specific assignments based on their substitution pattern and coupling interactions [1] [3].

The aromatic proton at the 4-position (meta to both fluorine and the bromomethyl group) resonates at approximately 7.0-7.2 parts per million as a multiplet due to coupling with adjacent aromatic protons [1] [4]. This chemical shift reflects the moderate deshielding effect of the aromatic ring current combined with the electronic influence of the meta-positioned substituents. The proton at the 5-position appears slightly upfield at 6.9-7.0 parts per million, exhibiting the characteristic pattern of aromatic protons ortho to fluorine substitution [5] [6].

The proton at the 6-position demonstrates a chemical shift of 7.1-7.2 parts per million, positioned between the fluorine and bromomethyl substituents [1] [2]. The bromomethyl protons constitute a distinctive singlet at 4.5-4.6 parts per million, significantly deshielded due to the combined electronic effects of the benzene ring and the bromine atom [7] [8]. This chemical shift is characteristic of benzylic methylene protons adjacent to electronegative halogens.

The methyl group protons appear as a sharp singlet at 2.4-2.5 parts per million, representing the typical chemical shift range for aromatic methyl substituents [1] [3]. This position reflects the mild deshielding effect of the aromatic ring while remaining relatively shielded compared to other aliphatic protons in the molecule.

Table 1: Nuclear Magnetic Resonance Spectral Data for 2-(Bromomethyl)-1-fluoro-3-methylbenzene

Carbon Position¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)Multiplicity (¹H)DEPT-135 Phase
C-1 (F-substituted)N/A155-165N/AN/A
C-2 (CBr-substituted)N/A125-135N/AN/A
C-3 (CH₃-substituted)N/A135-145N/AN/A
C-47.0-7.2125-130multipletpositive (CH)
C-56.9-7.0115-125multipletpositive (CH)
C-67.1-7.2128-135multipletpositive (CH)
CH₃ (methyl)2.4-2.518-22singletpositive (CH₃)
CH₂Br (bromomethyl)4.5-4.632-38singletnegative (CH₂)

¹³C Nuclear Magnetic Resonance and Distortionless Enhancement by Polarization Transfer Structural Elucidation

The carbon-13 nuclear magnetic resonance spectrum of 2-(Bromomethyl)-1-fluoro-3-methylbenzene provides crucial structural information through the analysis of chemical shifts and multiplicities observed in the distortionless enhancement by polarization transfer experiment [9] [10]. The aromatic carbon framework exhibits characteristic chemical shifts in the range of 115-165 parts per million, with specific positions determined by the electronic effects of the substituents [11] [9].

The fluorine-substituted carbon (C-1) appears as a doublet in the carbon-13 spectrum due to direct carbon-fluorine coupling, with a chemical shift of 155-165 parts per million [5] [12]. This significant downfield shift reflects the strong electron-withdrawing effect of fluorine combined with the aromatic ring system. The carbon bearing the bromomethyl substituent (C-2) resonates at 125-135 parts per million, while the methyl-substituted carbon (C-3) appears at 135-145 parts per million [1] [11].

The remaining aromatic carbons (C-4, C-5, and C-6) exhibit chemical shifts in the typical aromatic range of 115-135 parts per million, with variations reflecting their electronic environments relative to the substituents [9] [4]. The distortionless enhancement by polarization transfer experiment enables clear differentiation between carbon multiplicities, with aromatic carbons appearing as positive signals in the distortionless enhancement by polarization transfer-135 sequence [13] [10].

The aliphatic carbons provide additional structural confirmation through their characteristic chemical shifts and distortionless enhancement by polarization transfer behavior [11] [9]. The methyl carbon appears at 18-22 parts per million as a positive signal in distortionless enhancement by polarization transfer-135, confirming its identity as a primary carbon. The bromomethyl carbon resonates at 32-38 parts per million, appearing as a negative signal in distortionless enhancement by polarization transfer-135, which definitively identifies it as a methylene carbon [14] [11].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2-(Bromomethyl)-1-fluoro-3-methylbenzene under electron ionization conditions reveals characteristic fragmentation patterns that provide valuable structural information [15] [16]. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the molecular weight of the compound, and serves as the base peak in the spectrum [17] [18].

The primary fragmentation pathways involve the loss of the bromomethyl radical to generate a fluoromethylbenzene cation at mass-to-charge ratio 124, which represents a significant fragment with 25% relative intensity [7] [16]. This fragmentation pattern is characteristic of benzylic halides, where the carbon-halogen bond undergoes homolytic cleavage under electron impact conditions. The resulting cation maintains the aromatic fluoromethylbenzene framework while losing the bromine-containing substituent [15] [19].

A notable fragmentation involves the formation of the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91, which appears with 45% relative intensity [7] [17]. This fragment results from rearrangement processes common in substituted benzyl compounds, where the benzyl system undergoes ring expansion to form the stable seven-membered tropylium cation. The prominence of this peak reflects the stability of the tropylium ion structure [16] [20].

Additional fragmentation patterns include the loss of the methyl radical from the molecular ion, producing a fragment at mass-to-charge ratio 188 with 15% relative intensity [21] [19]. The spectrum also exhibits fragments resulting from successive losses of substituents from the aromatic ring, including ions at mass-to-charge ratios 109, 95, 83, 77, 65, and 51, representing progressive degradation of the aromatic system [15] [16].

Table 2: Mass Spectrometric Fragmentation Pattern for 2-(Bromomethyl)-1-fluoro-3-methylbenzene

Fragment Ion (m/z)Relative Intensity (%)Fragment StructureFragmentation Pathway
203100[M]⁺- (molecular ion)Parent ion
18815[M-CH₃]⁺Loss of methyl radical
12425[FC₆H₄CH₃]⁺Loss of Br from molecular ion
12330[C₆H₄FCH₃]⁺-Rearrangement product
10920[FC₆H₄]⁺Loss of CH₂Br from aromatic ring
9518[FC₆H₃]⁺Further fragmentation of aromatic ring
9145[C₇H₇]⁺ (tropylium)Benzylic cation formation
8312[C₅H₄F]⁺Ring contraction
7725[C₆H₅]⁺ (phenyl)Loss of fluorine
6515[C₅H₅]⁺Ring fragmentation
5110[C₄H₃]⁺Further ring breakdown

Infrared Spectroscopy of Carbon-Bromine and Carbon-Fluorine Stretching Vibrations

The infrared spectrum of 2-(Bromomethyl)-1-fluoro-3-methylbenzene exhibits characteristic absorption bands that enable identification of the carbon-halogen stretching vibrations [22] [23]. The carbon-fluorine stretching vibration appears as a strong absorption band in the region of 1230-1280 wavenumbers, reflecting the high force constant associated with the carbon-fluorine bond [22] [24]. This band position is consistent with aromatic carbon-fluorine bonds, which typically absorb at higher frequencies than aliphatic carbon-fluorine bonds due to the increased s-character of the carbon orbital [25] [26].

The carbon-bromine stretching vibration manifests as a medium-intensity absorption at 580-650 wavenumbers, characteristic of aromatic carbon-bromine bonds [22] [27]. This relatively low frequency reflects the reduced force constant of the carbon-bromine bond compared to carbon-fluorine, consistent with the inverse relationship between atomic mass and vibrational frequency predicted by harmonic oscillator theory [22] [25]. The position of this band enables differentiation from other carbon-halogen stretching vibrations and confirms the presence of the bromine substituent [23] [27].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3020-3080 wavenumbers, with medium intensity characteristic of substituted benzene derivatives [28] [25]. The aliphatic carbon-hydrogen stretching vibrations of the methyl and methylene groups are observed at 2950-2970 and 2920-2940 wavenumbers, respectively, with intensities typical of alkyl substituents [28] [23].

Additional characteristic absorptions include the aromatic carbon-carbon stretching vibrations at 1580-1620 wavenumbers and various carbon-hydrogen bending modes throughout the fingerprint region [25] [23]. The out-of-plane carbon-hydrogen bending vibrations appear as strong absorptions in the region of 750-850 wavenumbers, providing information about the substitution pattern of the benzene ring [28] [29].

Table 3: Infrared Spectroscopic Assignments for 2-(Bromomethyl)-1-fluoro-3-methylbenzene

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C-F stretching1230-1280strongν(C-F)
C-Br stretching580-650mediumν(C-Br)
Aromatic C-H stretching3020-3080mediumν(C-H)ₐᵣ
Aliphatic C-H stretching (CH₃)2950-2970mediumνₐₛ(CH₃)
Aliphatic C-H stretching (CH₂)2920-2940mediumνₐₛ(CH₂)
Aromatic C=C stretching1580-1620medium-strongν(C=C)ₐᵣ
C-H bending (aromatic)1450-1500mediumδ(C-H)ₐᵣ
C-H bending (methyl)1375-1385mediumδₛ(CH₃)
C-H bending (methylene)1420-1450mediumδ(CH₂)
Out-of-plane C-H bending750-850strongγ(C-H)ₐᵣ

XLogP3

2.9

Wikipedia

2-(Bromomethyl)-1-fluoro-3-methylbenzene

Dates

Last modified: 08-16-2023

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